2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-bromoacetylthiazole with 2-methylpyrazole in the presence of a base can yield the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiazole/pyrazole compounds.
Scientific Research Applications
2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylpyrazol-3-yl)-1,3-thiazole-4-carboxylic acid
- 2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-sulfonic acid
- 2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-amine
Uniqueness
2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C8H7N3O2S |
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Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-11-5(2-3-10-11)7-9-4-6(14-7)8(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
LYATVGFWNOPBIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
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